Ethyl 8-aminooctanoate chemical properties and structure
Ethyl 8-aminooctanoate chemical properties and structure
An In-depth Technical Guide to Ethyl 8-aminooctanoate: Properties, Synthesis, and Applications in Modern Research
Introduction
Ethyl 8-aminooctanoate is a bifunctional organic compound that serves as a highly versatile intermediate in the realms of organic chemistry, materials science, and pharmacology. Its linear C8 backbone is uniquely functionalized at each terminus with a primary amine and an ethyl ester group. This distinct architecture allows for selective chemical modifications, making it an invaluable building block for constructing complex molecular architectures.[1] For researchers and drug development professionals, Ethyl 8-aminooctanoate offers a strategic advantage as a linker, a monomer for novel polymers, and a precursor to pharmacologically significant molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.
Part 1: Physicochemical and Structural Properties
The utility of Ethyl 8-aminooctanoate begins with its fundamental molecular characteristics. These properties dictate its behavior in chemical reactions, its solubility, and its handling requirements.
Core Identifiers and Properties
A summary of the key physicochemical data for Ethyl 8-aminooctanoate is presented below.
| Property | Value | Source |
| CAS Number | 51227-18-0 | [2] |
| Molecular Formula | C₁₀H₂₁NO₂ | [2] |
| Molecular Weight | 187.28 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Canonical SMILES | CCOC(=O)CCCCCCCN | [2] |
| InChI Key | SOEKHKUVUYSJOZ-UHFFFAOYSA-N | [2] |
Molecular Structure
The structure of Ethyl 8-aminooctanoate features a flexible eight-carbon chain. This aliphatic chain imparts lipophilic character, while the terminal amino and ester groups provide sites for polar interactions and chemical reactivity. The primary amine is nucleophilic and basic, whereas the ethyl ester is susceptible to nucleophilic acyl substitution.
Caption: 2D structure of Ethyl 8-aminooctanoate.
Computed Chemical Properties
Computational models provide further insight into the molecule's behavior and characteristics.
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | [2] |
| Rotatable Bond Count | 9 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Complexity | 126 | [2] |
Part 2: Synthesis and Purification
The synthesis of Ethyl 8-aminooctanoate is most commonly achieved through the Fischer esterification of its parent carboxylic acid, 8-aminooctanoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.
Synthetic Rationale
Fischer esterification is an equilibrium process.[5] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the product side. This is accomplished by using a large excess of the alcohol reactant (ethanol) and/or by removing the water that is formed as a byproduct. Concentrated sulfuric acid is a common and effective catalyst for this transformation.
Caption: Workflow for the synthesis of Ethyl 8-aminooctanoate.
Experimental Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for synthesizing Ethyl 8-aminooctanoate.
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 8-aminooctanoic acid (10.0 g, 62.8 mmol).
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Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol) to the flask. Stir the suspension until the amino acid is partially dissolved.
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Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring mixture. The addition is exothermic and should be done in an ice bath.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acidic catalyst.
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Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.
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Workup - Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude Ethyl 8-aminooctanoate can be purified by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity product.
Part 3: Chemical Reactivity and Characterization
The bifunctional nature of Ethyl 8-aminooctanoate allows for a wide range of subsequent chemical transformations, making it a valuable synthetic intermediate.
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Amine Group Reactivity: The primary amine is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and reductive amination with aldehydes or ketones.
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Ester Group Reactivity: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of another alcohol and a catalyst, or be converted to an amide by reacting with an amine at elevated temperatures.
Spectroscopic Characterization
The structure of Ethyl 8-aminooctanoate can be unequivocally confirmed using a combination of spectroscopic techniques. The expected key signals are summarized below.
| Technique | Expected Signals |
| ¹H NMR | δ (ppm): ~4.1 (q, 2H, -OCH₂ CH₃), ~2.7 (t, 2H, -CH₂ NH₂), ~2.3 (t, 2H, -CH₂ COO-), 1.2-1.7 (m, 10H, internal CH₂), ~1.25 (t, 3H, -OCH₂CH₃ ). The NH₂ protons may appear as a broad singlet. |
| ¹³C NMR | δ (ppm): ~174 (-C =O), ~60 (-OC H₂CH₃), ~42 (-C H₂NH₂), ~34 (-C H₂COO-), ~25-33 (internal CH₂ carbons), ~14 (-OCH₂C H₃). |
| IR | ν (cm⁻¹): 3300-3400 (N-H stretch, broad), 2850-2950 (C-H stretch), ~1735 (C=O ester stretch), ~1180 (C-O stretch). |
| Mass Spec (EI) | m/z: 187 (M⁺), fragments corresponding to loss of -OCH₂CH₃ (m/z 142) and subsequent cleavages of the alkyl chain. |
Part 4: Applications in Research and Development
The unique structure of Ethyl 8-aminooctanoate makes it a strategic component in several advanced applications, particularly in the pharmaceutical and materials science sectors.
Drug Development and Delivery
Amino acids and their esters are widely used in prodrug design to enhance properties such as solubility, permeability, and targeted delivery.[6]
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Linker/Spacer: The eight-carbon chain serves as a flexible, lipophilic linker to connect a drug molecule to another moiety, such as a targeting ligand or a solubility-enhancing group.
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Prodrug Moiety: The amino acid ester structure can be recognized by endogenous transporters in the body, potentially improving the oral bioavailability of poorly absorbed drugs.[6]
-
Precursor to Permeation Enhancers: The parent acid, 8-aminooctanoic acid, is a key precursor in the synthesis of compounds like Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC). SNAC is a well-known oral absorption promoter used in pharmaceutical formulations to enhance the bioavailability of peptides and other large molecules.[1]
Polymer and Materials Science
The ability to react selectively at either the amine or ester end makes Ethyl 8-aminooctanoate an excellent monomer or chain modifier for creating functional polymers.[1]
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Polyamide Synthesis: The molecule can be polymerized through reactions involving the amine and a dicarboxylic acid (or its derivative), or through self-condensation after hydrolysis of the ester, to form polyamides analogous to nylon.
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Stimuli-Responsive Materials: It can be incorporated into polymers to create "smart" materials. The primary amine can be protonated or deprotonated in response to pH changes, altering the polymer's conformation, solubility, or ability to bind other molecules. This is highly valuable for applications in controlled drug release, biosensing, and tissue engineering.[1]
Caption: Role as a versatile building block in synthesis.
Part 5: Safety, Handling, and Storage
While specific hazard data for Ethyl 8-aminooctanoate is limited, information for its parent acid and hydrochloride salt provides a strong basis for safe handling protocols. 8-Aminooctanoic acid is known to cause skin and eye irritation and may cause respiratory irritation.[7][8][9]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling the compound.[8]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[9] Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For the hydrochloride salt, storage under an inert atmosphere at 2-8°C is recommended.[10]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists.
Conclusion
Ethyl 8-aminooctanoate is more than a simple chemical; it is a strategic tool for innovation. Its dual functionality, combined with a flexible aliphatic spacer, provides chemists and material scientists with a reliable platform for developing advanced materials, sophisticated drug delivery systems, and novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in research and development.
References
-
PubChem. (n.d.). 8-Aminooctanoic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
LookChem. (n.d.). 8-aminooctanoic acid ethyl ester hydrochloride. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl octanoate. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 8-Aminooctanoate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Gcocaj, D., et al. (2020). Amino Acids in the Development of Prodrugs. PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN115557846B - Synthesis method of 8-aminocaprylic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 8-Aminooctanoate | C8H16NO2- | CID 19089692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Aminooctanoic acid | C8H17NO2 | CID 66085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. 29833-31-6|Ethyl 8-aminooctanoate hydrochloride|BLD Pharm [bldpharm.com]
